3-Cyano-4,6-dimethyl-2-hydroxypyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-4,6-dimethyl-2-hydroxypyridine can be synthesized through the reaction of acetylacetone and cyanoacetamide in a water/ethanol mixture, using piperidine as a catalyst . The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of 3-amino-4,6-dimethyl-2-hydroxypyridine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Cyano-4,6-dimethyl-2-hydroxypyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Cyano-4,6-dimethyl-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The hydroxyl and cyano groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 4,6-Dimethyl-2-hydroxynicotinonitrile
- 3-Hydroxy-4,6-dimethyl-2-pyridone
- 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
Uniqueness: 3-Cyano-4,6-dimethyl-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both cyano and hydroxyl groups allows for versatile reactivity and binding interactions, making it valuable in various applications .
Biological Activity
3-Cyano-4,6-dimethyl-2-hydroxypyridine (CDHP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula . Its structure features a pyridine ring with a cyano group at position 3, hydroxyl group at position 2, and two methyl groups at positions 4 and 6. This unique arrangement contributes to its chemical reactivity and biological interactions.
Biological Activities
Research indicates that CDHP exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that CDHP and its derivatives can inhibit pilus biogenesis in uropathogenic bacteria, suggesting potential as an antimicrobial agent .
- Antitumor Activity : Compounds similar to CDHP have been identified as potent antitumor agents, demonstrating efficacy against various cancer cell lines .
- Anti-inflammatory Effects : Research has indicated that CDHP may act as an agonist for formyl peptide receptors, which are involved in inflammatory responses. This suggests potential applications in treating conditions like rheumatoid arthritis .
The biological activity of CDHP is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : CDHP can bind to enzymes involved in metabolic pathways, altering their activity and potentially leading to therapeutic effects.
- Receptor Modulation : The compound's hydroxyl and cyano groups enhance its binding affinity to various receptors, making it a candidate for drug development targeting specific biological pathways .
Case Studies
Several studies have explored the biological effects of CDHP:
- Study on Antimicrobial Activity : A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of CDHP inhibited the growth of E. coli by disrupting pilus formation, crucial for bacterial adhesion .
- Antitumor Research : In vitro studies have shown that CDHP exhibits cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to CDHP:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Cyano-4,6-dimethylpyridin-2(1H)-one | Similar pyridinone structure | Potential anti-inflammatory |
4-Methoxyphenylacetamide | Contains methoxy group | Analgesic properties |
5-Bromo-N-(pyridin-3-yl)acetamide | Contains bromine substitution | Antimicrobial activity |
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYMJCILWYHKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022118 | |
Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-28-8 | |
Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 769-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 769-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4,6-dimethylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CYANO-4,6-DIMETHYL-2-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTS4S2R79E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Cyano-4,6-dimethyl-2-hydroxypyridine contribute to the detection of uranyl ions in the described research?
A1: In this study, this compound (GC) acts as a building block for a novel olefin-linked covalent organic framework (COF) []. This COF, named GC-TFPB, is synthesized by reacting GC with 1,3,5-tris(4-formylphenyl) benzene (TFPB) via Knoevenagel condensation. Further modification of GC-TFPB with amidoxime groups results in a material, GC-TFPB-AO, with a high affinity for uranyl ions (UO₂²⁺). The presence of multiple functional groups, including the pyridine and hydroxyl groups from GC, along with the introduced amidoxime groups, enables a strong interaction with UO₂²⁺, leading to fluorescence quenching that can be used for detection [].
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